2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
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Overview
Description
2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylamino group, a thiazolyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction where a suitable phenylamine reacts with a halogenated precursor.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the amide group.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of a propionamide group.
2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
The uniqueness of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(3,4-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-5-6-13(7-10(9)2)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19) |
InChI Key |
NWVRGFDNKFSBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C)C |
Origin of Product |
United States |
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